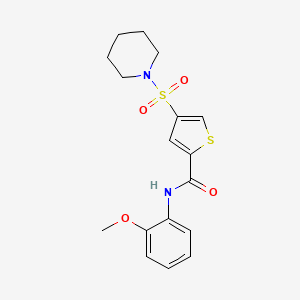
N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as MLR-1023, is a chemical compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes mellitus. However, MLR-1023 has been found to have other pharmacological properties that make it a promising candidate for various scientific research applications.
Applications De Recherche Scientifique
Analytical Characterization and Biological Studies
- Analytical Profiles : The compound and its analogs have been characterized using techniques like gas chromatography and mass spectrometry. They have been identified in psychoactive substances advertised as "research chemicals" and analyzed in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Pharmacological Properties
- 5-HT1A Receptor Antagonist : Certain analogs of the compound have been found to bind with high affinity and selectivity to the 5-HT1A receptor, a subtype of serotonin receptor. This receptor plays a significant role in several psychiatric and neurological disorders (Forster et al., 1995).
Neuroimaging Applications
- PET Imaging Studies : Analog compounds have been used in positron emission tomography (PET) imaging studies for quantifying serotonin 1A receptors in humans. These studies are crucial for understanding the role of serotonin in various psychiatric and neurological conditions (Choi et al., 2015).
Chemical Synthesis and Biological Activity
- Synthesis of Novel Compounds : The chemical framework of the compound has been used in the synthesis of various novel compounds. These new chemical entities have been explored for their potential biological activities like anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Structural Studies
- Conformational Analysis : Studies have been conducted to understand the crystal structure and molecular conformation of solvated analogs of the compound. Such studies are essential for drug design and understanding the interaction of these compounds with biological targets (Banerjee et al., 2002).
Bacterial Research
- Antibacterial Applications : Research has indicated that certain analogs of the compound can selectively kill bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This opens up new avenues in the fight against antibiotic-resistant bacteria (Kim et al., 2011).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-8-4-3-7-14(15)18-17(20)16-11-13(12-24-16)25(21,22)19-9-5-2-6-10-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMAZPNZPKEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
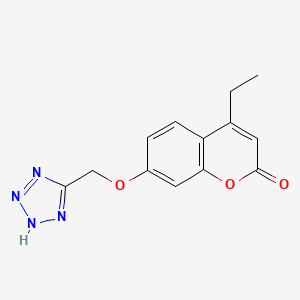

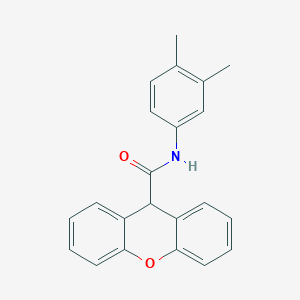
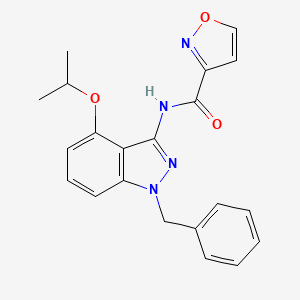
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)
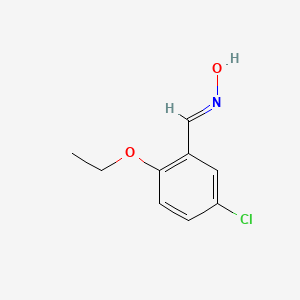
![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)
![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
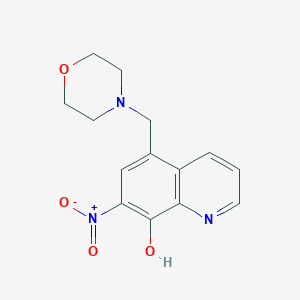
![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)